5-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1428929-53-6 |
|---|---|
Molecular Formula |
C9H7N3O2 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5-pyrazol-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-4-8(6-10-5-7)12-3-1-2-11-12/h1-6H,(H,13,14) |
InChI Key |
LOGIIKIQHYALIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CN=CC(=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 5 1h Pyrazol 1 Yl Pyridine 3 Carboxylic Acid and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections for the 5-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. advancechemjournal.com For the this compound core, two primary strategic disconnections are considered the most logical.
The first and most common disconnection is at the C-N bond linking the pyridine (B92270) and pyrazole (B372694) rings. This approach simplifies the molecule into a substituted pyridine synthon and a pyrazole synthon. The pyridine component would be a 5-substituted pyridine-3-carboxylic acid derivative, where the substituent is a good leaving group (e.g., a halogen like bromine or chlorine) or a functional group amenable to coupling (e.g., an amino group). The pyrazole component is the unsubstituted pyrazole ring.
A second key disconnection targets the C-C bond between the pyridine ring and the carboxylic acid group. This strategy involves functionalizing a pre-formed 5-(1H-pyrazol-1-yl)pyridine intermediate. This might involve the oxidation of a methyl group at the C-3 position or the hydrolysis of a nitrile group at the same position.
These disconnections lead to two primary forward synthetic strategies:
Strategy A: Coupling of a pre-functionalized pyridine-3-carboxylic acid derivative with pyrazole.
Strategy B: Construction of the pyrazolyl-pyridine core first, followed by the introduction of the carboxylic acid group at the 3-position.
| Disconnection | Bond Cleaved | Resulting Synthons | Practical Starting Materials (Reagents) |
|---|---|---|---|
| Strategy A | Pyridine(C5)-N(pyrazole) | 5-halopyridine-3-carboxylic acid + Pyrazole | 5-bromonicotinic acid or its ester; Pyrazole |
| Strategy B | Pyridine(C3)-COOH | 5-(1H-pyrazol-1-yl)pyridine-3-yl synthon | 3-methyl-5-(1H-pyrazol-1-yl)pyridine; 3-cyano-5-(1H-pyrazol-1-yl)pyridine |
Classical Synthetic Routes to this compound
Classical approaches to synthesizing this molecule typically involve multi-step sequences that construct the heterocyclic rings and introduce the necessary functional groups in a controlled manner.
Strategies for Pyrazole Ring Construction and Elaboration
The construction of the pyrazole ring is a well-established area of heterocyclic chemistry. mdpi.com The most fundamental and widely used method is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.gov While the target molecule contains an unsubstituted pyrazole, derivatives can be synthesized using substituted hydrazines or dicarbonyls.
Other significant methods for pyrazole synthesis include:
(3+2) Cycloaddition Reactions: This involves the reaction of a 1,3-dipole, such as a diazo compound or nitrilimine, with an alkyne. nih.govorganic-chemistry.org This method offers high regioselectivity in creating substituted pyrazoles. organic-chemistry.org
From α,β-Unsaturated Carbonyls: Reaction of α,β-unsaturated aldehydes or ketones with hydrazines can also yield pyrazoles, often proceeding through a pyrazoline intermediate that is subsequently oxidized. mdpi.com
A specific synthesis of a pyridyl-pyrazole-carboxylic acid intermediate involves reacting 2,3-dichloropyridine (B146566) with hydrazine, followed by treatment with diethyl maleate (B1232345) and subsequent chemical transformations. ciac.jl.cn
| Method | Key Reactants | General Reaction | Reference |
|---|---|---|---|
| Paal-Knorr Synthesis | 1,3-Dicarbonyl compound + Hydrazine | Cyclocondensation | mdpi.com |
| 1,3-Dipolar Cycloaddition | Diazo compound + Alkyne | [3+2] Cycloaddition | nih.gov |
| From Unsaturated Precursors | α,β-unsaturated carbonyl + Hydrazine | Michael Addition followed by Cyclization/Oxidation | mdpi.com |
Methodologies for Pyridine Ring Functionalization and Assembly
The pyridine ring is electron-deficient, which makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, especially if activating groups are present. nih.gov The functionalization of pyridines can be challenging due to issues with reactivity and regioselectivity. researchgate.net
Classical strategies often rely on pre-functionalized pyridines. For the synthesis of this compound, a common starting material is a di-substituted pyridine, such as 5-bromo-3-methylpyridine or 3,5-dibromopyridine. The synthesis then proceeds through nucleophilic aromatic substitution (SNAr) reactions. For instance, the bromine atom at the 5-position can be displaced by pyrazole in the presence of a base.
Alternatively, the substituted pyridine ring can be constructed from acyclic precursors. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, which can produce symmetrically substituted dihydropyridines that are subsequently oxidized. advancechemjournal.com While versatile, achieving the specific 3,5-substitution pattern of the target molecule can be complex.
Introduction and Manipulation of the Carboxylic Acid Group
The introduction of a carboxylic acid group onto a pyridine ring is a crucial step in many synthetic pathways for this target molecule. wikipedia.org Several reliable methods exist:
Oxidation of Alkyl Groups: A common and effective method is the oxidation of a methyl or other alkyl group at the C-3 position of the pyridine ring. google.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid are typically used. For example, 5-bromo-3-methylpyridine can be oxidized to 5-bromonicotinic acid. google.com
Hydrolysis of Nitriles: The carboxylic acid can be formed by the hydrolysis of a corresponding nitrile (-CN) group under acidic or basic conditions. The nitrile itself can be introduced via Sandmeyer reaction from an amino group or by nucleophilic substitution of a halide.
Carbonation of Organometallic Reagents: A Grignard or organolithium reagent can be formed from a halopyridine, which is then quenched with carbon dioxide (dry ice) to yield the carboxylic acid after an acidic workup.
Manipulation of the carboxylic acid group, such as conversion to an ester or an amide, is standard practice to facilitate purification or prevent unwanted side reactions during subsequent synthetic steps. wikipedia.org For example, esterification is common before performing cross-coupling reactions.
Novel and Green Synthetic Approaches to this compound
Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally friendly methods. These often involve the use of catalytic systems to achieve transformations that are difficult or low-yielding via classical routes.
Catalytic Methods in this compound Synthesis
Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of biaryl and heteroaryl-aryl compounds. nih.gov For the construction of the C-N bond between the pyridine and pyrazole rings, several catalytic cross-coupling reactions are highly effective:
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. It can be used to couple a halopyridine (e.g., methyl 5-bromonicotinate) with pyrazole using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
Ullmann Condensation: This is a classical copper-catalyzed N-arylation reaction. While it often requires higher temperatures than palladium-catalyzed methods, modern variations with improved ligands allow the reaction to proceed under milder conditions.
C-H Functionalization: A more recent and "greener" approach is the direct C-H functionalization of the pyridine ring. nih.gov This strategy avoids the need for pre-halogenation of the pyridine ring. A transition-metal catalyst (e.g., palladium, rhodium, or copper) can mediate the direct coupling of a C-H bond on the pyridine ring with the N-H bond of pyrazole. This method is highly atom-economical but achieving the desired C-5 regioselectivity can be a challenge. nih.gov
The use of magnetically recoverable nanocatalysts has also been explored for the synthesis of pyridine derivatives, offering advantages in catalyst separation and recycling. rsc.org
| Reaction Type | Catalyst System | Pyridine Substrate | Advantages | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃) + Phosphine ligand (e.g., Xantphos) | 5-Halopyridine derivative | High yields, broad functional group tolerance, mild conditions | - |
| Ullmann Condensation | Cu catalyst (e.g., CuI) + Ligand (e.g., phenanthroline) | 5-Halopyridine derivative | Lower cost catalyst compared to Palladium | - |
| Direct C-H Arylation | Pd, Rh, or Ru catalyst | Pyridine-3-carboxylic acid derivative | High atom economy, avoids pre-functionalization | nih.govnih.gov |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules like pyrazolyl-pyridines from simple starting materials in a single step, enhancing efficiency and atom economy. semanticscholar.orgnih.gov For the synthesis of pyrazolo[3,4-b]pyridine derivatives, a related core structure, MCRs have been effectively employed. longdom.orgnih.gov One common approach involves the reaction of 5-aminopyrazoles with 1,3-biselectrophiles or unsaturated carbonyl compounds. longdom.org A versatile three-component coupling can produce pyrazolopyridines and other fused pyrido systems. nih.gov
These reactions often begin with the in-situ formation of a key intermediate. For instance, a Knoevenagel condensation between an aldehyde and a compound with an active methylene (B1212753) group, like malononitrile, can generate a Michael acceptor. This intermediate then reacts with a hydrazine and another component, such as a β-ketoester, leading to the formation of a complex heterocyclic system in a one-pot process. beilstein-journals.org The use of magnetic nanocatalysts in some MCRs facilitates catalyst recovery and reuse, aligning with green chemistry principles. nih.gov While direct MCR synthesis of this compound is not extensively detailed, these strategies for building the pyrazole and pyridine rings in one pot are of significant academic interest for creating diverse derivatives.
Table 1: Examples of Multicomponent Reaction Strategies for Pyrazole and Pyridine Synthesis
| Reaction Type | Starting Materials | Key Intermediates | Product Type | Reference |
|---|---|---|---|---|
| Three-component | Enaminones, Benzaldehyde, Hydrazine-HCl | Not specified | 1-H-Pyrazoles, N-Aminopyridines | longdom.org |
| Four-component | Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate | Not specified | Pyrazolo[3,4-b]pyridines | longdom.org |
| Three-component | 4-hydroxy-6-methylpyridin-2-ones, Aromatic aldehydes, Pyrazolone (B3327878) | Knoevenagel intermediate | Pyranopyrazolopyridones | nih.gov |
Flow Chemistry and Continuous Synthesis Protocols (General academic interest)
Flow chemistry, or continuous synthesis, is gaining traction as a method for producing chemical compounds, including heterocyclic structures like pyrazoles and pyridines. mdpi.comuc.pt This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. uc.pt
For pyrazole synthesis, flow protocols have been developed for the 1,3-dipolar cycloaddition of alkynes with diazomethane (B1218177) precursors. mdpi.com Another strategy involves the reaction of ynones (generated in-situ from terminal alkynes and acyl chlorides) with hydrazine derivatives under continuous-flow, transition-metal-free conditions. mdpi.com Similarly, multistep flow systems have been designed for synthesizing complex targets, such as 4-(pyrazol-1-yl)carboxanilides. These processes can integrate pyrazole formation, nitro group reduction, and subsequent acylation into a continuous sequence, often with in-line purification steps. afinitica.com While a specific flow synthesis for this compound has not been detailed, the principles are broadly applicable. A hypothetical flow process could involve the N-arylation of pyrazole with a substituted pyridine in a heated microreactor, followed by a subsequent functional group transformation in a second reactor to yield the carboxylic acid.
Table 2: Key Advantages of Flow Chemistry in Heterocyclic Synthesis
| Feature | Advantage | Relevance to this compound Synthesis |
|---|---|---|
| Precise Control | Improved control over temperature, pressure, and residence time leads to higher selectivity and yield. | Crucial for managing regioselectivity during the N-arylation step. |
| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. | Important when working with potentially energetic reagents or high temperatures. |
| Scalability | Continuous production allows for easy scaling from laboratory to industrial quantities. | Offers a pathway for efficient large-scale production if the compound proves useful. |
Solvent-Free and Environmentally Benign Methodologies
In line with the principles of green chemistry, significant effort has been directed towards developing solvent-free and environmentally benign syntheses for pyrazole derivatives. researchgate.nettandfonline.com These methods reduce waste, avoid the use of toxic organic solvents, and often lead to simpler work-up procedures. tandfonline.comresearchgate.net
One prominent technique is microwave-assisted organic synthesis (MAOS). mdpi.comscispace.com Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating. scispace.com The synthesis of pyrazolone derivatives has been achieved via a one-pot, solvent-free, microwave-assisted reaction, demonstrating the efficiency of this approach. mdpi.com Another solvent-free method involves grinding reactants together, sometimes with a catalytic amount of a substance like tetrabutylammonium (B224687) bromide, to initiate the reaction. tandfonline.comresearchgate.net
The use of water as a green solvent is also a key strategy. researchgate.net Three- and four-component reactions to produce pyrazole and pyrazolo[3,4-b]pyridine derivatives have been successfully conducted in water, highlighting its potential as a sustainable reaction medium. longdom.org These environmentally friendly protocols, including the use of ultrasound irradiation, offer significant advantages over traditional methods that rely on volatile organic solvents. researchgate.netresearchgate.net
Table 3: Comparison of Environmentally Benign Synthetic Methods
| Method | Conditions | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted | Solvent-free, 450W irradiation, 2-3 min | Rapid reaction, high yields, clean product | scispace.com |
| Grinding | Solvent-free, room temperature, with catalyst (TBAB) | Simple procedure, good yields, catalyst is recoverable | tandfonline.comtandfonline.com |
| Aqueous Synthesis | Water as solvent, reflux | Environmentally friendly, cost-effective | longdom.org |
Regioselectivity Control in the Synthesis of this compound Derivatives
A critical challenge in the synthesis of this compound is controlling the regioselectivity of the N-arylation step. Pyrazole has two nitrogen atoms, and reaction with an aryl halide can potentially lead to two different regioisomers. For the target compound, the pyridine ring must attach to the N1 position of the pyrazole ring.
Studies on the N-arylation of 3-substituted pyrazoles have shown that regioselectivity is influenced by several factors, including the nature of the catalyst, the base, the solvent, and the steric and electronic properties of the substituents on both the pyrazole and pyridine rings. nih.govacs.org Copper-catalyzed N-arylation reactions, such as those using copper(I) iodide (CuI) with diamine ligands, are commonly employed for coupling pyrazoles with aryl halides. acs.org
In the case of coupling 3-alkoxypyrazoles with bromopyridines, the reaction predominantly yields the 1-pyridyl isomer over the 2-pyridyl isomer. pasteur.fr The presence of an electron-withdrawing group on the pyridine ring can influence the reactivity and regioselectivity of C-H arylation, suggesting that the electronic character of the pyridine ring is a key factor. nih.gov For pyrazoles substituted at the 3-position, N-alkylation and N-arylation under basic conditions (e.g., K₂CO₃ in DMSO) often favor substitution at the N1 position due to steric hindrance at the N2 position. acs.org Theoretical calculations, such as Density Functional Theory (DFT), can be used to justify the observed regioselectivity by comparing the energies of the possible transition states. acs.org
Purification and Isolation Techniques for Academic Research Samples
The purification of the final product, this compound, is essential to obtain a sample of high purity for characterization and further study. Standard techniques for the purification of carboxylic acids are generally applicable. lookchem.com
For solid compounds, recrystallization is a primary method. This involves dissolving the crude product in a hot solvent or solvent mixture (e.g., ethanol (B145695), aqueous alcohol, or toluene) and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. lookchem.com
An acid-base extraction is a highly effective method for purifying carboxylic acids. researchgate.net The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid is deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous layer, while neutral or basic impurities remain in the organic layer. The aqueous layer is then separated and acidified (e.g., with HCl), causing the pure carboxylic acid to precipitate out. lookchem.commdpi.com The resulting solid can be collected by filtration, washed with cold water, and dried. mdpi.com
For more challenging separations, column chromatography can be employed. However, chromatographing carboxylic acids can be difficult due to their polarity and potential for tailing on silica (B1680970) gel. This can sometimes be mitigated by adding a small amount of acetic or formic acid to the eluent. reddit.com
Finally, the identity and purity of the isolated compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis. mdpi.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| 5-aminopyrazole |
| Malononitrile |
| Ethyl cyanoacetate |
| 4-hydroxy-6-methylpyridin-2-one |
| Pyrazolone |
| Ethyl acetoacetate |
| Hydrazine |
| Hydrazine-HCl |
| Tetrabutylammonium bromide |
| Copper(I) iodide |
| Potassium carbonate |
| Sodium bicarbonate |
| Sodium hydroxide |
| Acetic acid |
Advanced Spectroscopic and Structural Elucidation Techniques for 5 1h Pyrazol 1 Yl Pyridine 3 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework, as well as the spatial relationships between atoms, can be constructed. mdpi.com
1D NMR (¹H, ¹³C, ¹⁵N) Methodologies
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei. For 5-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid, ¹H NMR would identify all unique proton signals, while ¹³C NMR would reveal the signals for each carbon atom in the molecule.
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and pyrazole (B372694) rings. The protons on the pyridine ring (at positions 2, 4, and 6) and the pyrazole ring (at positions 3, 4, and 5) would appear as doublets, triplets, or singlets, with chemical shifts influenced by their electronic environment and coupling to adjacent protons. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift.
¹³C NMR: The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carboxyl carbon is characteristically found in the 160-170 ppm range. The chemical shifts of the carbons in the pyridine and pyrazole rings provide insight into the electronic structure of the heterocyclic systems.
¹⁵N NMR: While less common, ¹⁵N NMR can be a powerful tool for characterizing nitrogen-containing heterocycles. It would show three signals for the three nitrogen atoms in the molecule, helping to confirm the electronic structure and tautomeric form of the pyrazole ring.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges Note: Specific experimental data for this compound is not available in the cited literature. The table represents typical chemical shift ranges for the described structural motifs.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Pyridine-H2 | ¹H | 8.5 - 9.0 | Singlet/Doublet |
| Pyridine-H4 | ¹H | 8.0 - 8.5 | Doublet/Triplet |
| Pyridine-H6 | ¹H | 8.5 - 9.0 | Doublet |
| Pyrazole-H3' | ¹H | 7.5 - 8.0 | Doublet |
| Pyrazole-H4' | ¹H | 6.5 - 7.0 | Triplet |
| Pyrazole-H5' | ¹H | 8.0 - 8.5 | Doublet |
| COOH | ¹H | 12.0 - 14.0 | Broad Singlet |
| Pyridine-C2 | ¹³C | 145 - 155 | |
| Pyridine-C3 | ¹³C | 120 - 130 | |
| Pyridine-C4 | ¹³C | 135 - 145 | |
| Pyridine-C5 | ¹³C | 130 - 140 | |
| Pyridine-C6 | ¹³C | 145 - 155 | |
| Pyrazole-C3' | ¹³C | 138 - 148 | |
| Pyrazole-C4' | ¹³C | 105 - 115 | |
| Pyrazole-C5' | ¹³C | 125 - 135 |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. mdpi.com
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. It would be used to confirm the proton connectivity within the pyridine ring and within the pyrazole ring, tracing the sequence of neighboring protons. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is arguably the most critical experiment for this molecule, as it would show correlations between the protons on the pyridine ring and the carbons on the pyrazole ring (and vice-versa), definitively establishing the N1-C5 connectivity between the two heterocyclic systems. Correlations from pyridine protons to the carboxyl carbon would also be observed. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as its structural features through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact mass of the parent ion of this compound. From this exact mass, the elemental composition (C₉H₇N₃O₂) can be confirmed, providing a high degree of confidence in the molecular formula. mdpi.com
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:
Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH, 17 Da) or the entire carboxyl group (•COOH, 45 Da). ed.ac.uk
Cleavage of the heterocyclic rings: Pyrazole and pyridine rings can undergo characteristic ring-opening and fragmentation, often involving the loss of small molecules like HCN (27 Da) or N₂ (28 Da). researchgate.net
Loss of the pyrazole ring: Fragmentation could occur at the C-N bond connecting the two rings, leading to ions corresponding to the pyridine carboxylic acid moiety or the pyrazole ring.
Interactive Table 2: Predicted Key MS/MS Fragments Note: This table represents plausible fragmentation patterns based on the compound's structure. Specific experimental fragmentation data is not available in the cited literature.
| m/z (Predicted) | Possible Fragment | Lost Neutral Fragment |
|---|---|---|
| 189.0589 | [M]+• | |
| 172.0563 | [M-OH]+ | •OH |
| 144.0454 | [M-COOH]+ | •COOH |
| 123.0456 | [C₆H₅N₂O]+ (Pyridine-C=O) | C₃H₂N |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Key expected absorptions for this compound would include a very broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (around 1700 cm⁻¹), C=N and C=C stretching vibrations from the aromatic rings (1400-1600 cm⁻¹), and C-H stretching from the rings (~3000-3100 cm⁻¹). researchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is more sensitive to polar functional groups, Raman is often better for non-polar and symmetric vibrations. For this molecule, Raman spectroscopy would also show the characteristic vibrations of the pyrazole and pyridine rings, which can help to confirm the assignments made from the IR spectrum. researchgate.netnih.gov
Interactive Table 3: Predicted Vibrational Modes Note: This table represents typical vibrational frequencies for the functional groups present. Specific experimental data is not available in the cited literature.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|
| O-H stretch | Carboxylic Acid | 2500 - 3300 (broad) | IR |
| C-H stretch (aromatic) | Pyridine, Pyrazole | 3000 - 3100 | IR, Raman |
| C=O stretch | Carboxylic Acid | 1680 - 1720 | IR, Raman |
| C=N / C=C stretch | Pyridine, Pyrazole | 1400 - 1620 | IR, Raman |
| C-O stretch | Carboxylic Acid | 1210 - 1320 | IR |
Table of Compounds
| Compound Name |
|---|
| This compound |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers unparalleled insight into molecular geometry, intermolecular interactions, and packing arrangements in the solid state.
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. While a crystal structure for the free this compound is not publicly available, its structure has been elucidated as a ligand in various metal-organic frameworks. In studies of its coordination complexes, the molecule, referred to as 5-(pyrazol-1-yl)nicotinic acid, demonstrates a monoclinic crystal lattice with the space group P21/c for its Ni(II), Co(III), and certain Cd(II) complexes, and a triclinic P-1 space group for another Cd(II) complex sielc.comresearchgate.net.
These studies confirm the covalent connectivity of the pyrazolyl and nicotinic acid moieties. The analysis of the ligand within these complexes reveals key structural features. The pyridine and pyrazole rings are typically planar, with a dihedral angle between them that can be influenced by the coordination environment. The carboxylic acid group is involved in coordination to the metal centers, which confirms its chemical identity. The bond lengths and angles within the pyrazole and pyridine rings are consistent with their aromatic character. This technique provides unequivocal proof of the compound's constitution and conformation when incorporated into a larger supramolecular assembly.
Table 1: Representative Crystallographic Data for a Complex of 5-(pyrazol-1-yl)nicotinic acid
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Note: Specific unit cell parameters (a, b, c, β, and Volume) are dependent on the specific metal complex and are reported in the corresponding crystallographic information files (CIFs) of the cited research.
Powder X-ray Diffraction (PXRD) is a powerful tool for the characterization of polycrystalline materials. It is particularly crucial for identifying the crystalline phase of a bulk sample and for screening for polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, including solubility and stability.
For a compound like this compound, PXRD would be employed to:
Confirm Phase Identity: The experimental PXRD pattern of a synthesized batch is compared to a pattern simulated from SCXRD data to confirm the bulk material consists of the desired crystalline phase.
Assess Purity: The presence of sharp peaks indicates a crystalline material, while the absence of peaks from starting materials or other crystalline impurities confirms phase purity.
Investigate Polymorphism: By analyzing samples crystallized under various conditions (e.g., different solvents, temperatures), PXRD can identify the existence of different polymorphs, each with a unique diffraction pattern. For instance, nicotinamide, a related pyridine derivative, is known to be a highly polymorphic compound, and PXRD is a key technique for distinguishing its various forms.
A typical PXRD analysis would involve scanning the sample over a range of 2θ angles and recording the intensity of the diffracted X-rays. The resulting diffractogram serves as a unique "fingerprint" for the specific crystalline phase.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure sample. This method provides an essential check of a compound's empirical formula against its theoretical composition. For this compound, with a molecular formula of C₉H₇N₃O₂, the theoretical elemental composition can be precisely calculated.
The analysis is typically performed via combustion analysis, where the sample is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimental values are expected to be in close agreement (typically within ±0.4%) with the theoretical values, thereby confirming the empirical formula and providing strong evidence of the sample's purity.
**Table 2: Elemental Composition of this compound (C₉H₇N₃O₂) **
| Element | Theoretical Mass % |
|---|---|
| Carbon (C) | 57.14% |
| Hydrogen (H) | 3.73% |
| Nitrogen (N) | 22.21% |
Chromatographic Purity Assessment Methodologies
Chromatographic techniques are indispensable for assessing the purity of a chemical compound by separating it from any impurities or byproducts. High-Performance Liquid Chromatography (HPLC) is the most common method for the purity analysis of non-volatile compounds like this compound.
A robust Reverse-Phase HPLC (RP-HPLC) method would be the standard approach for determining the purity of this compound. The method would be developed and validated to ensure it is sensitive, specific, and reproducible.
Proposed HPLC Method Parameters:
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective for separating aromatic and moderately polar compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be employed. The gradient would be optimized to ensure good resolution between the main peak and any potential impurities.
Detection: A UV detector set at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm or 280 nm) would be used for quantification. A Photo-Diode Array (PDA) detector could also be used to obtain UV spectra of the peaks, aiding in peak identification and purity assessment.
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥95% is typically required for research-grade compounds.
Gas Chromatography (GC) could also be considered, but would likely require derivatization of the carboxylic acid group to a more volatile ester to prevent peak tailing and ensure good chromatographic performance.
Reactivity and Mechanistic Investigations of 5 1h Pyrazol 1 Yl Pyridine 3 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a range of chemical modifications, including esterification, amidation, decarboxylation, and reduction/oxidation reactions.
Standard esterification procedures are applicable to 5-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid. For instance, treatment with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents can yield the corresponding ester. Similarly, amidation can be achieved by converting the carboxylic acid to a more reactive derivative, like an acyl chloride, followed by reaction with an amine. Direct amidation is also possible using various coupling agents.
While specific studies on the esterification and amidation of this compound are not extensively documented in publicly available literature, the general reactivity of pyridine-3-carboxylic acids (nicotinic acids) and pyrazole-3-carboxylic acids provides a strong indication of the expected outcomes. The electronic properties of the pyrazolyl and pyridine (B92270) rings are not expected to fundamentally hinder these standard transformations of the carboxylic acid group.
Table 1: Representative Esterification and Amidation Reactions
| Transformation | Reagents and Conditions | Product |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄), Heat | Methyl or Ethyl 5-(1H-pyrazol-1-yl)pyridine-3-carboxylate |
| Amidation | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. Amine (e.g., Ammonia, primary or secondary amine) | 5-(1H-pyrazol-1-yl)pyridine-3-carboxamide |
| Amidation (Direct) | Amine, Coupling agent (e.g., DCC, EDC) | 5-(1H-pyrazol-1-yl)pyridine-3-carboxamide |
The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a potential reaction for this compound. The ease of decarboxylation of pyridinecarboxylic acids is dependent on the position of the carboxyl group and the presence of other substituents. Generally, electron-withdrawing groups can influence the rate of decarboxylation. googleapis.com
A particularly relevant study has shown that copper(II) can facilitate the decarboxylation of 3,5-pyrazoledicarboxylic acid in a pyridine-water system to construct pyridyl-pyrazole skeletons. rsc.org This suggests that a similar copper-facilitated pathway could be a viable method for the decarboxylation of this compound. The proposed mechanism involves the formation of a copper complex which promotes the generation of reactive radicals through decarboxylation, followed by C-N bond formation. rsc.org
Thermal decarboxylation is another possibility, often requiring high temperatures. The stability of the resulting carbanion or the transition state leading to it is a key factor. The pyrazolyl substituent at the 5-position is expected to influence the electronic distribution in the pyridine ring and thus affect the stability of any intermediates in the decarboxylation process.
The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, (5-(1H-pyrazol-1-yl)pyridin-3-yl)methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids but can reduce esters. researchgate.net Therefore, a two-step procedure involving esterification followed by reduction with NaBH₄ could also be employed. The reduction of esters of nicotinic and isonicotinic acids to their corresponding alcohols using sodium borohydride in the presence of aluminum chloride has been reported, although it can be a challenging transformation. researchgate.net
The carboxylic acid group is generally resistant to further oxidation under typical conditions. The pyridine and pyrazole (B372694) rings are more likely to be the sites of oxidation if harsh oxidizing agents are used. The oxidation of alkyl-substituted pyridines is a common method for the synthesis of pyridine carboxylic acids, indicating the stability of the carboxylic acid moiety to oxidative conditions. googleapis.comgoogle.com
Transformations on the Pyridine Ring System
The pyridine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards electrophilic and nucleophilic aromatic substitution.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orgyoutube.com When EAS does occur, it is typically directed to the 3-position (meta to the nitrogen). In the case of this compound, the ring is further deactivated by the presence of the electron-withdrawing carboxylic acid group at the 3-position.
The pyrazolyl group at the 5-position can have a more complex influence. While the pyrazole ring itself can be considered electron-rich, its effect as a substituent on the pyridine ring will depend on a balance of inductive and resonance effects. The regiochemical outcome of any potential EAS reaction would be determined by the directing effects of both the pyrazolyl and carboxylic acid groups. Given the deactivating nature of the pyridine ring and the carboxylic acid, harsh reaction conditions would likely be required for any electrophilic substitution to occur. Under strongly acidic conditions, protonation of the pyridine nitrogen would further deactivate the ring. wikipedia.org One strategy to enhance the reactivity of the pyridine ring towards electrophiles is through the formation of the corresponding pyridine N-oxide. wikipedia.orgchemimpex.com
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at positions 2-, 4-, and 6- (ortho and para to the nitrogen). stackexchange.comyoutube.comyoutube.com In this compound, the positions available for NAS are C2, C4, and C6. Attack at the 2- and 4-positions allows for the delocalization of the negative charge of the intermediate Meisenheimer complex onto the electronegative nitrogen atom, which stabilizes the intermediate and facilitates the reaction. stackexchange.com
For a nucleophilic aromatic substitution to occur, a good leaving group, such as a halide, must be present at one of these activated positions. In the parent molecule, this compound, there are no such leaving groups. Therefore, NAS reactions would not be expected to occur on the parent compound itself. However, if a derivative of this molecule were synthesized with a suitable leaving group at the 2-, 4-, or 6-position, nucleophilic displacement of that group would be a feasible transformation. Studies on related pyrazolyl-pyridine systems have demonstrated the utility of nucleophilic aromatic substitution for the synthesis of more complex derivatives. znaturforsch.com
N-Oxidation and N-Alkylation of the Pyridine Nitrogen
The pyridine ring of this compound possesses a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This makes the nitrogen atom basic and susceptible to reactions with electrophiles, similar to tertiary amines. cambridgemedchemconsulting.com
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst. cambridgemedchemconsulting.comyoutube.com The resulting N-oxide introduces a positive charge on the nitrogen and a negative charge on the oxygen, which can alter the electronic properties and reactivity of the pyridine ring, often facilitating subsequent functionalization at the C2 and C4 positions. While specific studies on the N-oxidation of this compound are not extensively documented, the general reactivity of pyridine carboxylic acids suggests that this transformation is feasible. nih.gov The presence of the electron-withdrawing carboxylic acid and pyrazolyl groups may influence the rate and yield of the N-oxidation reaction.
N-Alkylation: The pyridine nitrogen can also undergo N-alkylation when treated with alkylating agents such as alkyl halides (e.g., methyl iodide) or alkyl sulfates. ciac.jl.cnresearchgate.net This reaction leads to the formation of a quaternary pyridinium (B92312) salt, which introduces a positive charge on the nitrogen atom and significantly alters the molecule's properties. ciac.jl.cn The quaternization of the pyridine nitrogen can increase the reactivity of the ring towards nucleophilic attack. researchgate.net Similar to N-oxidation, while specific examples for this compound are scarce, the general principles of pyridine chemistry support the feasibility of its N-alkylation. The reaction conditions would likely involve the use of a suitable alkylating agent and a solvent.
Reactivity of the Pyrazole Ring
Functionalization of the Pyrazole Ring System
The pyrazole ring in this compound is an aromatic heterocycle that can undergo electrophilic substitution reactions. The regioselectivity of these reactions is influenced by the electronic effects of the substituent at the N1 position (the pyridine ring) and the inherent reactivity of the pyrazole nucleus.
In general, for N-substituted pyrazoles, electrophilic attack preferentially occurs at the C4 position, as the C3 and C5 positions are deactivated by the adjacent nitrogen atoms. ciac.jl.cn Therefore, reactions such as halogenation, nitration, and sulfonation are expected to proceed at the C4 position of the pyrazole ring.
Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the pyrazole ring can be achieved using various halogenating agents. For instance, bromination can be carried out using bromine in a suitable solvent. google.com
Nitration: Nitration of the pyrazole ring typically requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. youtube.comrsc.org
Sulfonation: Sulfonation can be accomplished by treating the compound with fuming sulfuric acid (oleum). researchgate.netnih.gov
Tautomerism and Isomerization Studies
Tautomerism is a significant feature of N-unsubstituted pyrazoles, where a proton can migrate between the two nitrogen atoms of the ring in a process known as annular tautomerism. researchgate.netdergipark.org.tr However, in this compound, the pyrazole ring is substituted at the N1 position with the pyridine ring. This substitution effectively "fixes" the pyrazole ring and prevents the typical annular prototropic tautomerism that is observed in N-unsubstituted pyrazoles. dergipark.org.tr
Therefore, under normal conditions, this compound is not expected to exhibit significant tautomerism involving the pyrazole ring protons.
Isomerization of the this compound molecule, for instance, to a constitutional isomer where the pyridine ring is attached to a different position of the pyrazole, would likely require more drastic conditions involving bond cleavage and reformation, such as ring-opening and subsequent ring-closing reactions. Such isomerization processes are not typically observed under standard laboratory conditions and no specific studies on such transformations for this particular molecule have been reported.
Kinetic and Mechanistic Studies of this compound Transformations
Detailed kinetic and mechanistic studies specifically on the transformations of this compound are not widely available in the current literature. However, the reaction mechanisms can be inferred from the general principles of reactivity for its constituent functional groups: the pyridine ring, the pyrazole ring, and the carboxylic acid.
Transformations involving the carboxylic acid group, such as esterification or amidation, are expected to proceed through standard nucleophilic acyl substitution mechanisms. For example, esterification in the presence of an acid catalyst would involve the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.
Reactions at the pyridine nitrogen, like N-oxidation or N-alkylation, would proceed via nucleophilic attack of the nitrogen lone pair on the electrophilic oxygen or alkyl species, respectively.
Electrophilic substitution on the pyrazole ring at the C4 position would follow the general mechanism for electrophilic aromatic substitution, involving the formation of a sigma complex (arenium ion) intermediate, followed by deprotonation to restore aromaticity.
Computational studies on similar pyrazole carboxylic acid derivatives have been used to investigate their structural, electronic, and reactive properties, providing insights into their stability and potential reaction pathways. google.comnih.gov Similar theoretical approaches could be applied to this compound to predict its reactivity and elucidate the mechanisms of its transformations.
Derivatization Strategies for Expanding the Chemical Space of this compound
The chemical structure of this compound offers several avenues for derivatization, allowing for the expansion of its chemical space and the exploration of its structure-activity relationships in various applications.
Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a prime site for derivatization.
Amide and Ester Formation: Standard coupling reactions can be employed to convert the carboxylic acid into a wide range of amides and esters. ciac.jl.cnresearchgate.net This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an appropriate amine or alcohol. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to directly form amide bonds. nih.gov
| Derivative Type | Reagents and Conditions |
| Amides | 1. SOCl₂ or (COCl)₂ to form acid chloride, then R¹R²NH. 2. R¹R²NH, DCC or other coupling agents. |
| Esters | 1. R'OH, acid catalyst (e.g., H₂SO₄), heat (Fischer esterification). 2. SOCl₂ to form acid chloride, then R'OH. |
Bioisosteric Replacement: The carboxylic acid group can be replaced with other functional groups that have similar physicochemical properties, known as bioisosteres. This is a common strategy in medicinal chemistry to improve pharmacokinetic properties or biological activity. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain sulfonamides. cambridgemedchemconsulting.comresearchgate.netdergipark.org.tr
Functionalization of the Heterocyclic Rings: As discussed in previous sections, both the pyridine and pyrazole rings can be functionalized to introduce a variety of substituents, further expanding the chemical diversity of derivatives.
Decarboxylative Functionalization: In some cases, the carboxylic acid group can be removed and replaced with another functional group through decarboxylative coupling reactions. This strategy allows for the introduction of new substituents at the C3 position of the pyridine ring.
These derivatization strategies provide a versatile toolkit for chemists to generate a library of compounds based on the this compound scaffold for further investigation.
Computational and Theoretical Investigations of 5 1h Pyrazol 1 Yl Pyridine 3 Carboxylic Acid
Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and geometric structure of molecules. researchgate.net Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry, determining the most stable arrangement of atoms by finding the minimum energy state. researchgate.net For related heterocyclic compounds, DFT calculations have successfully predicted bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data. nih.gov Such calculations for 5-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid would likely reveal a nearly planar conformation, stabilized by the conjugated π-systems of the pyrazole (B372694) and pyridine (B92270) rings. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net
For this compound, the HOMO is expected to be distributed over the electron-rich pyrazole and pyridine rings, while the LUMO may be localized more towards the electron-withdrawing carboxylic acid group and the pyridine ring. jcsp.org.pk
Table 1: Hypothetical FMO Parameters for this compound This table is illustrative and shows the type of data generated from FMO analysis.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |
| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |
| Energy Gap (ΔE) | 4.70 | ELUMO - EHOMO; indicates chemical stability and reactivity. |
Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. asrjetsjournal.orgdeeporigin.com The map is color-coded to represent different electrostatic potential values on the molecule's electron density surface. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). wuxiapptec.com
An EPS map of this compound would likely highlight the following features:
Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atoms of both the pyridine and pyrazole rings. These are the most likely sites for interactions with electrophiles or for forming hydrogen bonds. researchgate.net
Positive Potential (Blue): Located around the hydrogen atom of the carboxylic acid, indicating its acidic nature and susceptibility to deprotonation. wuxiapptec.com
Mulliken and Hirshfeld population analyses are computational methods used to assign partial atomic charges to each atom within a molecule. researchgate.net These charge distributions provide a quantitative measure of the electron density on each atom, offering insights into the molecule's polarity, electronic structure, and local reactivity. researchgate.net
In this compound, these analyses would be expected to show significant negative charges on the oxygen and nitrogen atoms, reflecting their high electronegativity. The carbon atom of the carboxyl group would likely carry a significant positive charge, making it an electrophilic center.
Table 2: Illustrative Mulliken Atomic Charges for Key Atoms This table is a hypothetical representation of expected charge distribution.
| Atom | Ring/Group | Expected Mulliken Charge (a.u.) |
| O (carbonyl) | Carboxylic Acid | -0.55 |
| O (hydroxyl) | Carboxylic Acid | -0.60 |
| C (carboxyl) | Carboxylic Acid | +0.75 |
| N (pyridine) | Pyridine | -0.45 |
| N1 (pyrazole) | Pyrazole | -0.30 |
| N2 (pyrazole) | Pyrazole | -0.25 |
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For this compound, key rotations exist around the C-N bond connecting the two heterocyclic rings and the C-C bond linking the carboxylic acid group to the pyridine ring. By systematically rotating these bonds and calculating the energy at each step, a potential energy landscape can be generated. This analysis helps identify the most stable, low-energy conformers and the energy barriers between them. Studies on similar pyrazole derivatives have shown that intramolecular interactions can significantly influence conformational preferences. mdpi.com The analysis would likely confirm that a planar or near-planar arrangement of the rings is the most stable conformation due to the benefits of extended π-conjugation. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
While quantum chemical calculations typically focus on static, isolated molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its interactions with a solvent. nih.gov In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated over a period of time based on a force field.
For this compound, MD simulations could reveal:
Conformational Flexibility: How the molecule flexes and changes shape in solution at a given temperature.
Solvation Shell: The structure and dynamics of water molecules surrounding the solute, particularly around the polar carboxylic acid group and the nitrogen atoms.
Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the molecule and surrounding water molecules, which is crucial for understanding its solubility and behavior in aqueous environments.
Prediction of Spectroscopic Parameters (NMR, IR) through Computational Methods
Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data. asrjetsjournal.orgmdpi.com
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to produce a theoretical infrared (IR) spectrum. This allows for the assignment of specific absorption bands to the vibrational modes of functional groups, such as the C=O stretching of the carboxylic acid, the O-H stretch, and various C-N and C-H vibrations within the aromatic rings. researchgate.net
NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). asrjetsjournal.org These theoretical shifts are compared against experimental spectra to confirm the molecular structure. nih.gov
Table 3: Hypothetical Predicted Spectroscopic Data This table provides an example of the kind of spectroscopic data that can be generated computationally.
| Spectroscopy | Parameter | Predicted Value | Corresponding Functional Group/Atom |
| IR | Vibrational Frequency | ~1720 cm⁻¹ | C=O stretch (Carboxylic Acid) |
| IR | Vibrational Frequency | ~3400 cm⁻¹ | O-H stretch (Carboxylic Acid) |
| ¹³C NMR | Chemical Shift | ~168 ppm | C (Carboxyl) |
| ¹H NMR | Chemical Shift | ~12-13 ppm | H (Carboxyl OH) |
| ¹H NMR | Chemical Shift | ~7.5-9.0 ppm | H (Pyridine and Pyrazole rings) |
Reaction Mechanism Modeling and Transition State Analysis
The synthesis of complex heterocyclic structures such as this compound involves multi-step reaction pathways. Computational chemistry provides powerful tools to elucidate these mechanisms, identify key intermediates, and analyze the energetic profiles of the reactions. Density Functional Theory (DFT) is a predominant method used for modeling the reaction mechanisms involved in the formation of pyrazole and pyridine rings. researchgate.netresearchgate.netdntb.gov.ua
Theoretical investigations into the synthesis of pyrazolyl-pyridine scaffolds typically begin with the optimization of the geometries of reactants, intermediates, transition states, and products. researchgate.net Methods like DFT with basis sets such as B3LYP/6-31G(d) are commonly employed for these calculations. researchgate.net For the synthesis of a pyrazolyl-pyridine, one common route involves the formation of a pyridine ring onto an existing pyrazole or vice versa. nih.gov
For instance, in a reaction forming a pyrazole ring onto a pre-existing pyridine structure, computational modeling would map out the pathway of cyclization. This involves the reaction of a hydrazine (B178648) compound with a suitable pyridine-based precursor containing 1,3-dicarbonyl or equivalent functionalities. nih.govnih.gov The mechanism would proceed through several key steps:
Nucleophilic Attack: The initial step is the nucleophilic attack of the hydrazine nitrogen onto one of the carbonyl carbons of the pyridine precursor.
Intermediate Formation: This leads to the formation of a hydrazone or a similar intermediate.
Intramolecular Cyclization: The terminal nitrogen of the hydrazine moiety then attacks the second carbonyl group, leading to the closure of the five-membered pyrazole ring.
Dehydration: A final dehydration step results in the formation of the aromatic pyrazole ring.
For each of these steps, transition state (TS) analysis is crucial. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier for a particular reaction step. Locating the TS is computationally intensive and is often performed using methods like the synchronous transit-guided quasi-Newton (STQN) method. Once a TS is located, frequency calculations are performed to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the vibrational mode of bond formation or breaking. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for this compound Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com For scaffolds like pyrazole pyridine carboxylic acid, higher-dimensional QSAR techniques such as 4D-QSAR have been employed to predict biological activities and identify key structural features responsible for them. benthamdirect.comnih.gov
A notable methodology applied to pyrazole pyridine carboxylic acid derivatives is the Electron Conformational-Genetic Algorithm (EC-GA) approach, which constitutes a 4D-QSAR analysis. researchgate.netbenthamdirect.com This method considers the conformational flexibility of the molecules, which is a critical factor in their interaction with biological targets. nih.govnih.gov
The workflow for developing a 4D-QSAR model using the EC-GA method for pyrazole pyridine carboxylic acid derivatives involves several key steps: researchgate.netbenthamdirect.com
Dataset Preparation: A dataset of compounds with known biological activities is compiled. For the pyrazole pyridine carboxylic acid scaffold, a study analyzed 86 derivatives for their antibacterial activities. researchgate.net
Quantum Chemical Calculations: The three-dimensional structures of all molecules in the dataset are generated and optimized using quantum chemical methods, such as the Hartree-Fock (HF) method with a basis set like 6-311G**. benthamdirect.comnih.gov This provides accurate geometric and electronic parameters.
Conformational Analysis: A conformational search is performed for each molecule to generate an ensemble of low-energy conformers, which represents the molecule's flexibility. nih.gov
Matrix Construction: For each conformer, an Electron-Conformational Matrix of Congruity (ECMC) is constructed. This matrix contains various calculated descriptors, including interatomic distances (geometric parameters) and electronic parameters (like charges and bond orders), for all pairs of atoms. benthamdirect.comcumhuriyet.edu.tr
Pharmacophore Identification: The ECMCs of the most active and inactive compounds are compared to identify the Electron Conformational Submatrix of Activity (ECSA), which represents the pharmacophore. The pharmacophore is the specific arrangement of atoms or functional groups that is crucial for the biological activity. benthamdirect.com
Descriptor Pool Generation: A large pool of molecular descriptors is generated based on the identified pharmacophore.
Variable Selection and Model Building: A genetic algorithm (GA) is then used to select the most relevant subset of descriptors from the pool that best correlates with the biological activity. benthamdirect.comnih.gov This subset of descriptors is used to build a mathematical model, often using nonlinear least square regression, to predict the activity of new compounds. benthamdirect.comnih.gov
In a study on 86 pyrazole pyridine carboxylic acid derivatives, this 4D-QSAR approach led to a robust predictive model. researchgate.netbenthamdirect.comnih.gov The model was built using a training set of compounds and validated using an external test set. The statistical quality of the developed QSAR model is assessed using various parameters. benthamdirect.com
| Statistical Parameter | Value | Description |
|---|---|---|
| R² (training) | 0.889 | The coefficient of determination for the training set, indicating a strong correlation. |
| q² (cross-validation) | 0.839 | The cross-validated R², indicating good internal predictive ability. |
| SE (training) | 0.066 | The standard error of the estimate for the training set. |
| q² ext1 | 0.770 | External validation parameter 1, indicating good predictability for an external test set. |
| q² ext2 | 0.750 | External validation parameter 2. |
| q² ext3 | 0.824 | External validation parameter 3. |
| ccc (training) | 0.941 | Concordance correlation coefficient for the training set. |
| ccc (test) | 0.869 | Concordance correlation coefficient for the test set. |
This table presents the statistical results of a 4D-QSAR model developed for a series of 86 pyrazole pyridine carboxylic acid derivatives. The high values of R² and q² demonstrate the model's robustness and predictive power. benthamdirect.comnih.govsiirt.edu.tr
Such QSAR models are invaluable in drug discovery, enabling the virtual screening of large compound libraries and guiding the rational design of new, more potent derivatives of the this compound scaffold. nih.gov
Coordination Chemistry and Metal Complexes of 5 1h Pyrazol 1 Yl Pyridine 3 Carboxylic Acid
Ligand Design Principles Utilizing 5-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid
The design of ligands is a cornerstone for the construction of functional metal complexes. This compound is an exemplary multitopic ligand due to several inherent structural features:
Multiple Donor Sites: The ligand possesses three distinct potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, a nitrogen atom from the pyrazole (B372694) ring, and the oxygen atoms of the carboxylate group. This poly-dentate nature allows for the formation of stable chelate rings with metal ions.
Versatile Coordination Modes: The combination of a pyridine ring, a pyrazole ring, and a carboxylic acid group provides a platform for various coordination modes. researchgate.net The carboxylate group alone can coordinate in monodentate, bidentate chelate, or bridging fashions, facilitating the construction of higher-dimensional structures. uninsubria.it
Structural Rigidity and Flexibility: The pyrazole and pyridine rings offer a rigid backbone, which can impart stability and predictability to the resulting coordination framework. The rotational freedom around the C-N bond connecting the two rings and the flexible coordination of the carboxylate group add an element of adaptability.
Charge and Acidity: The pyrazole ring contains a potentially acidic N-H proton. Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand, linking multiple metal centers to form polynuclear complexes or extended networks. nih.govuninsubria.it This amphiprotic character enriches its coordination chemistry. nih.gov
Analogue of Bipyridine: (1H-Pyrazolyl)pyridines are considered analogues of the well-studied 2,2'-bipyridine (B1663995) ligands, offering benefits such as ease of synthesis and the ability to function as bridging counter-ions after deprotonation. researchgate.net
These design principles make this compound a highly attractive candidate for creating metal complexes with tailored structures and properties, suitable for applications ranging from materials science to biomedicine. nih.govresearchgate.net
Synthesis and Characterization of Metal Complexes with this compound as a Ligand
The synthesis of metal complexes with pyrazole-carboxylate based ligands is typically achieved through solvothermal or hydrothermal methods, or by direct reaction of the ligand with a metal salt in a suitable solvent mixture. acs.org For instance, lanthanide complexes of 5-(pyrazol-1-yl)nicotinic acid have been successfully synthesized. nih.gov The general approach involves dissolving the ligand and the corresponding metal salt (e.g., lanthanide nitrates or chlorides) in a solvent like ethanol (B145695) or a solvent mixture, followed by heating. nih.govnih.gov Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent or by hydrothermal synthesis. nih.gov
Once synthesized, these complexes are characterized using a suite of analytical techniques:
Elemental Analysis: To confirm the empirical formula and stoichiometry of the complex. nih.gov
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=O (carboxylate), C=N (pyridine), and N-H (pyrazole) groups can provide direct evidence of metal-ligand bond formation. mdpi.comekb.eg
UV-Visible Spectroscopy: To study the electronic transitions within the complex and to monitor interactions with other molecules, such as DNA. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the ligand's structure in solution. ekb.egrsc.org
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of the complex in the solid state. nih.gov
The structural versatility of this compound allows it to form both mononuclear and polynuclear metal complexes.
Mononuclear Complexes: In these structures, a single metal ion is coordinated by one or more ligand molecules. For example, lanthanide complexes with the general formula [Ln(L)₂(EA)₂]NO₃ (where L is the deprotonated ligand and EA is ethanol) have been synthesized, featuring a central lanthanide ion coordinated by two ligand molecules and two solvent molecules. nih.gov Pyrazole-based ligands are well-known to form mononuclear complexes, particularly when the pyrazole N-H group remains protonated and does not participate in bridging. rsc.orgnih.gov
Polynuclear Complexes: The formation of polynuclear structures, containing two or more metal centers, is a hallmark of pyrazolate chemistry. uninsubria.it The deprotonated pyrazolate anion is an excellent bridging ligand, capable of linking two metal centers through its two nitrogen atoms. nih.gov Additionally, the carboxylate group of the ligand can also act as a bridge between metal ions. This dual-bridging capability makes this compound a prime candidate for constructing di-, tri-, or polynuclear clusters and extended one-, two-, or three-dimensional coordination polymers. uninsubria.it
This compound offers multiple binding sites for metal coordination, leading to various chelating modes. The primary donor atoms are the pyridine nitrogen, the pyrazole 'imine-type' nitrogen, and the carboxylate oxygens.
In its complexes with praseodymium(III) and samarium(III), the ligand acts as a bidentate chelating agent, coordinating to the metal ion through the pyridine nitrogen atom and one of the oxygen atoms from the carboxylate group. nih.gov This N,O-bidentate chelation forms a stable six-membered ring. Other potential modes, though not yet crystallographically confirmed for this specific ligand, could include N,N-bidentate chelation involving the pyridine and pyrazole nitrogens, which is common for pyridyl-pyrazole type ligands. researchgate.net Furthermore, if all three donor groups (pyridine-N, pyrazole-N, and carboxylate-O) were to coordinate to a single metal center, it would function as a tridentate ligand. The deprotonated pyrazolate group can also act as an exo-bidentate bridging ligand. uninsubria.it
Structural Elucidation of Metal-5-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid Complexes via X-ray Crystallography
For complexes of the closely related ligand 5-(pyrazol-1-yl)nicotinic acid, X-ray crystallography has been crucial. nih.gov Studies on the lanthanide complexes [PrL₂(EA)₂]NO₃ and [SmL₂(EA)₂]NO₃ revealed their detailed molecular structures. nih.gov This technique confirmed the mononuclear nature of these specific complexes and detailed the coordination environment around the central metal ion, showing that the lanthanide ion is coordinated by two ligand molecules and two ethanol molecules. nih.gov The analysis also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal lattice. mdpi.com
Table 1: Selected Crystallographic Data for a Pr(III) Complex with 5-(Pyrazol-1-yl)nicotinic Acid Note: Data extracted from a study on [PrL₂(EA)₂]NO₃. Specific parameters were not available in the abstract.
| Parameter | Value |
|---|---|
| Formula | [Pr(C₉H₆N₃O₂)₂(C₂H₅OH)₂]NO₃ |
| Crystal System | Data not available in source |
| Space Group | Data not available in source |
| Coordination Number | Data not available in source |
| Key Bond Distances (Å) | Data not available in source |
Spectroscopic and Magnetic Properties of Metal Complexes
The spectroscopic properties of metal complexes derived from this compound provide insight into their electronic structure and potential applications.
Spectroscopic Properties: UV-Visible absorption and fluorescence spectroscopy are key tools for characterizing these complexes. Lanthanide complexes, in particular, are known for their unique luminescent properties, which arise from f-f or d-f electronic transitions. nih.govmdpi.commdpi.com For the Pr(III) and Sm(III) complexes of 5-(pyrazol-1-yl)nicotinic acid, UV-Vis and fluorescence spectroscopy were used to study their interaction with fish sperm DNA. nih.gov These studies can determine binding constants and suggest the mode of interaction, which is crucial for understanding their biological activity. nih.gov
Magnetic Properties: The magnetic properties of coordination complexes are determined by the number of unpaired electrons on the central metal ion and the interactions between them. youtube.com Paramagnetic substances contain unpaired electrons and are attracted to a magnetic field, while diamagnetic substances have only paired electrons. youtube.com For complexes with transition metals like Co(II) or Ni(II), magnetic susceptibility measurements can reveal significant magnetic anisotropy. nih.gov In polynuclear complexes, the bridging ligands (like pyrazolate or carboxylate) can mediate magnetic exchange interactions (either ferromagnetic or antiferromagnetic) between the metal centers. uninsubria.it While specific magnetic data for complexes of this compound are not widely reported, related pyrazole-carboxylate complexes often exhibit antiferromagnetic coupling. uninsubria.it
Applications of this compound Metal Complexes
The versatile coordination chemistry and diverse properties of metal complexes with this compound and related ligands have led to their exploration in several fields.
The most prominently reported application for complexes of this specific ligand is in medicine, particularly as potential anticancer agents. nih.gov Lanthanide complexes [PrL₂(EA)₂]NO₃ and [SmL₂(EA)₂]NO₃ have been shown to effectively bind to DNA. nih.gov Further in vitro studies demonstrated that these complexes can induce apoptosis in HeLa tumor cells, with the praseodymium complex showing significant inhibition of cancer cell proliferation, suggesting their potential as a new class of metal-based drugs. nih.gov
Broader applications for pyrazole- and pyridine-carboxylate-based metal complexes include:
Luminescent Materials: Lanthanide complexes are widely studied for their use in organic light-emitting diodes (OLEDs) and bioimaging due to their sharp, line-like emission spectra. researchgate.netmdpi.com
Catalysis: The well-defined coordination environment and potential for creating porous structures make these complexes candidates for use in homogeneous and heterogeneous catalysis. acs.orgnih.gov
Gas Storage and Separation: Metal-organic frameworks (MOFs) built from similar polytopic carboxylate ligands have shown promise in the storage and separation of gases due to their high porosity and tunable pore sizes. researchgate.netresearchgate.net
Table 2: Compound Names
| Abbreviation/Name | Full Chemical Name |
|---|---|
| This compound | 5-(1H-pyrazol-1-yl)nicotinic acid |
| [PrL₂(EA)₂]NO₃ | Bis(5-(pyrazol-1-yl)nicotinato)bis(ethanol)praseodymium(III) nitrate |
| [SmL₂(EA)₂]NO₃ | Bis(5-(pyrazol-1-yl)nicotinato)bis(ethanol)samarium(III) nitrate |
| 2,2'-bipyridine | 2,2'-bipyridine |
Catalysis and Organometallic Transformations
Metal complexes incorporating pyrazole and pyridine-based ligands have demonstrated significant catalytic activity in a variety of organometallic transformations. The electronic properties and steric hindrance of the ligands can be fine-tuned to enhance the catalytic performance of the metal center.
Complexes of copper with pyrazole-based ligands have been shown to be effective catalysts for the oxidation of catechols to o-quinones, mimicking the activity of catecholase enzymes. The catalytic efficiency of these complexes is influenced by the nature of the ligand, the counterion of the copper salt, and the solvent used in the reaction. dntb.gov.ua For instance, in situ formed copper(II) complexes with nitro-functionalized pyrazole derivatives have shown good catalytic activity in the oxidation of catechol. dntb.gov.ua
Furthermore, metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have been investigated for their electrocatalytic properties. A cobalt complex of this ligand exhibited excellent catalytic activity for the oxygen evolution reaction (OER) and moderate activity for the oxygen reduction reaction (ORR), highlighting its potential as a bifunctional catalyst in electrochemical applications. rsc.org
The protic nature of the pyrazole ring in ligands like 2,6-bis(1H-pyrazol-3-yl)pyridines plays a crucial role in their catalytic activity. nih.gov These ligands can undergo deprotonation, allowing for metal-ligand cooperation in catalytic cycles. nih.gov For example, an iridium(III) complex of 2-(1H-pyrazol-3-yl)pyridine has been shown to catalyze the dehydrogenation of formic acid. nih.gov
While direct catalytic studies on this compound are not extensively reported, the existing literature on related pyrazole and pyridine-carboxylic acid complexes suggests its high potential in catalysis. The combination of the pyrazole and pyridine rings can offer a robust coordination environment for various transition metals, making them suitable for a range of catalytic applications, including oxidation, reduction, and cross-coupling reactions.
Table 1: Catalytic Activities of Related Pyrazole and Pyridine-Based Metal Complexes
| Catalyst Precursor/Ligand | Metal Ion | Reaction Catalyzed | Key Findings | Reference |
|---|---|---|---|---|
| Ethyl-5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate | Mn(II) | Oxidation of phenol/catechol | Catalyzes oxidation similar to catecholase. | dntb.gov.ua |
| Nitro functional pyrazole derivatives | Cu(II) | Oxidation of catechol to o-quinone | Catalytic activity depends on ligand structure, counterion, and solvent. | dntb.gov.ua |
| 3-methyl-1H-pyrazole-4-carboxylic acid | Co(II) | Oxygen Evolution Reaction (OER) and Oxygen Reduction Reaction (ORR) | Excellent OER activity and certain ORR activity. | rsc.org |
| 2-(1H-pyrazol-3-yl)pyridine | Ir(III) | Dehydrogenation of formic acid | Demonstrates catalytic activity for hydrogen evolution. | nih.gov |
Design and Synthesis of Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The selection of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. Ligands containing both pyrazole and carboxylate groups are of particular interest due to their ability to form robust and functional frameworks. researchgate.net
Pyridine-3,5-dicarboxylic acid, a related structural motif, has been extensively used in the synthesis of new MOFs with diverse structural architectures. rsc.org The addition of template molecules during the synthesis can influence the final structure of the MOF. rsc.org Similarly, pyrazole dicarboxylic acids have been employed to construct MOFs with interesting properties. For example, five new 3D MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid have been synthesized, exhibiting unique luminescence and magnetic properties. nih.gov
The combination of pyrazole and carboxylic acid functionalities in this compound makes it an excellent candidate for the construction of novel MOFs. The pyrazole nitrogen atoms and the carboxylate oxygen atoms can coordinate to metal centers, leading to the formation of stable, multidimensional networks. The presence of the pyridine ring can also influence the topology and functionality of the resulting MOF.
While specific MOFs based on this compound are not detailed in the provided search results, the principles of MOF design and the extensive research on related ligands strongly suggest its utility in this field. The resulting MOFs could potentially exhibit interesting properties for applications in gas storage, separation, and catalysis.
Table 2: Examples of MOFs Constructed from Related Pyrazole and Pyridine-Carboxylic Acid Ligands
| Organic Ligand | Metal Ion(s) | Resulting MOF Structure/Properties | Reference |
|---|---|---|---|
| Pyridine-3,5-dicarboxylic acid | Cd(II), Zn(II), Co(II), Cu(II) | Diverse 3D coordination polymers with new topological types. | rsc.org |
| 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid | Zn(II), Ba(II), Cd(II), Cu(II) | 3D frameworks with luminescence sensing and magnetic properties. | nih.gov |
| Pyridine-2,3-dicarboxylic acid | Cu(II), Zn(II), Cd(II) | 2D → 3D parallel interpenetration and non-interpenetrating 3D frameworks with photoluminescence. | rsc.org |
| 1-H-pyrazol-3,4,5-tricarboxylic acid | Various metals | Formation of metal azolate/carboxylate frameworks. | researchgate.net |
Sensing and Detection Applications
Luminescent metal-organic frameworks (LMOFs) have emerged as a promising class of materials for chemical sensing due to their high sensitivity, selectivity, and tunable emission properties. rsc.org The luminescence of MOFs can originate from the organic linker, the metal center, or guest molecules encapsulated within the pores. rsc.org
Pyrazole-based ligands are frequently used in the design of fluorescent sensors for the detection of metal ions. nih.gov For instance, simple pyrazoline and pyrazole derivatives have been developed as "turn-on" fluorescent sensors for the selective detection of Zn²⁺/Cd²⁺ and Fe³⁺/Fe²⁺. nih.gov The fluorescence intensity of these sensors increases significantly upon binding with the target metal ions. nih.gov
MOFs constructed from pyrazole dicarboxylic acids have also shown excellent potential for luminescence sensing. A zinc-based MOF constructed from 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid exhibits high luminescence sensing for Fe³⁺ ions with excellent stability and reusability. nih.gov A terbium(III) coordination polymer based on a pyrazolyl-pyridine terephthalic acid ligand has been successfully employed for the visual detection of quinolone antibiotics. mdpi.com
Given these precedents, metal complexes and MOFs derived from this compound are expected to have significant potential in sensing and detection applications. The inherent fluorescence of the pyrazole and pyridine rings, coupled with the ability to coordinate with various metal ions, could lead to the development of highly selective and sensitive fluorescent sensors for a range of analytes, including metal ions, small molecules, and biomolecules. The mechanism of sensing could involve fluorescence enhancement ("turn-on"), quenching ("turn-off"), or ratiometric changes in the emission spectrum upon interaction with the analyte.
Table 3: Sensing Applications of Related Pyrazole-Based Compounds and MOFs
| Sensor Material/Ligand | Analyte Detected | Sensing Mechanism | Key Features | Reference |
|---|---|---|---|---|
| Pyrazole derivatives | Zn²⁺/Cd²⁺, Fe³⁺/Fe²⁺ | Fluorescence "turn-on" | High selectivity and significant fluorescence enhancement. | nih.gov |
| 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid MOF | Fe³⁺ | Luminescence quenching | High sensitivity, excellent stability, and reusability. | nih.gov |
| 5-(2-(Pyrazol-1-yl) pyridine-5-yl) terephthalic acid-based Tb(III) complex | Quinolone antibiotics | Fluorescence "turn-on" | Visual detection with low detection limits. | mdpi.com |
| 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | ZnCl₂ | Fluorescence enhancement | Significant increase in emission intensity upon complexation. | researchgate.net |
Applications of 5 1h Pyrazol 1 Yl Pyridine 3 Carboxylic Acid and Its Derivatives in Advanced Materials and Pre Clinical Research
Utilization in Materials Science and Engineering
The unique combination of a pyridine (B92270) ring, a pyrazole (B372694) moiety, and a carboxylic acid functional group in 5-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid provides a versatile platform for the design and synthesis of novel materials with tailored properties. These functionalities allow for the creation of complex architectures through coordination with metal ions, hydrogen bonding, and covalent modifications, leading to applications in functional polymers, supramolecular chemistry, luminescent materials, and energy storage systems.
Functional Polymer Synthesis and Modification
While direct polymerization of this compound is not extensively documented, its derivatives serve as valuable monomers for the synthesis of functional polymers. The pyrazole and pyridine nitrogens can act as coordination sites for metal ions, enabling the formation of coordination polymers. For instance, pyrazole-based microporous organic polymers (MOPs) have been synthesized through the Scholl coupling of 3,5-diphenyl-1H-pyrazole, resulting in materials with high CO2 absorption capacity. Such polymers can be further functionalized, for example, by embedding silver nanoparticles to create heterogeneous catalysts for the carboxylation of terminal alkynes with CO2.
Furthermore, the carboxylic acid group of this compound allows for its incorporation into polymer backbones through esterification or amidation reactions. This post-polymerization modification strategy can be employed to introduce metal-binding sites into existing polymers, thereby imparting them with new functionalities for applications in catalysis, sensing, or as responsive materials.
Supramolecular Chemistry and Self-Assembly Processes
The directional hydrogen bonding capabilities of the carboxylic acid group, along with the coordination potential of the pyrazole and pyridine rings, make this compound an excellent candidate for constructing supramolecular assemblies and metal-organic frameworks (MOFs). The formation of cocrystals, guided by supramolecular synthons between carboxylic acids and pyridine derivatives, is a well-established strategy in crystal engineering.
The combination of pyrazole-carboxylic acid ligands with metal ions has led to the synthesis of various MOFs with diverse topologies and applications. For example, pyrazole-4-carboxylic acid has been used to construct highly porous MOFs. Similarly, pyridine-3,5-dicarboxylic acid has been employed to create new metal-organic frameworks with unusual structural architectures. These examples highlight the potential of this compound to act as a versatile linker in the design of novel MOFs with applications in gas storage, separation, and catalysis. The crystal structure of these materials is often directed by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking.
Design of Luminescent Materials and Optoelectronic Devices
Derivatives of this compound are promising candidates for the development of luminescent materials and optoelectronic devices. The pyrazole and pyridine moieties can act as chromophores and their coordination to metal ions, particularly lanthanides and transition metals, can lead to materials with interesting photophysical properties.
Lanthanide complexes with pyridine carboxylate ligands have been shown to exhibit characteristic luminescence, with applications in sensing and imaging. The ligand plays a crucial role in sensitizing the lanthanide ion's emission by absorbing light and transferring the energy to the metal center. Similarly, transition metal complexes of pyridine-tetrazole and pyridine-thiazole ligands have been investigated for their photophysical properties. The energy levels of the pyrazoline derivatives can be tuned by modifying their molecular structure, which is crucial for their application in optoelectronic devices. The introduction of different substituents on the pyrazole or pyridine ring can alter the HOMO and LUMO energy levels, thereby affecting the emission color and efficiency of the resulting materials.
Below is a table summarizing the luminescent properties of some relevant lanthanide complexes:
| Lanthanide Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Reference |
| {[Dy2(bpda)3(H2O)3]4·2H2O} | 330 | 485, 577 | - | |
| {[Sm(bpda)2·(H2O)]·H2O}n | 330 | 565, 602, 647 | 21.4 | |
| {[Tb2(bpda)3(H2O)3]4·2H2O} | 330 | 491, 547, 586, 623 | - | |
| [Eu(HL)2(NO3)3] | 315 | 593, 597, 615, 651 | - |
H2bpda = 2,2′-bipyridine-6,6′-dicarboxylic acid; HL = 4′-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid
Role in Redox Flow Batteries and Energy Storage Systems
The ability of the pyrazole and pyridine rings to coordinate with redox-active metal ions makes this compound and its derivatives attractive for applications in redox flow batteries (RFBs). Metal complexes are being extensively explored as redox-active species in non-aqueous RFBs to enhance their energy density. The redox potential of these complexes can be tuned by modifying the ligand structure.
Computational studies using density functional theory (DFT) have been employed to predict the redox potentials of various metal complexes, providing a tool for the rational design of new materials for aqueous flow batteries. Cyclic voltammetry is a key experimental technique used to characterize the electrochemical properties of these molecules and assess their suitability for energy storage applications. The introduction of different substituents on the aromatic rings can significantly impact the redox potential and electrochemical kinetics.
The following table presents the calculated redox potentials for some iron complexes with N-ligands, illustrating the range of potentials achievable.
| Metal Complex | Calculated Redox Potential (V vs. SHE) |
| Fe(BIP(R1,2 = H))3 | 1.05 |
| Fe(BIP(R1,2 = CH3))3 | 0.95 |
| Fe(BIP(R1,2 = OCH3))3 | 0.85 |
| Fe(PHEN)3 | 1.15 |
| Fe(TRP)3 | 0.75 |
BIP = 2,2'-bipyridine (B1663995); PHEN = 1,10-phenanthroline; TRP = 2,2':6',2''-terpyridine. Potentials are for the Fe(II)/Fe(III) couple.
Catalytic Applications Beyond Metal Complexes
While the coordination chemistry of this compound with metals offers a broad avenue for catalytic applications, its derivatives are also being explored in the realm of organocatalysis, where the molecule itself, or a derivative thereof, acts as the catalyst.
Organocatalysis with this compound Derivatives
The field of asymmetric organocatalysis has seen significant growth, with a focus on the development of small organic molecules that can catalyze stereoselective transformations. Chiral derivatives of this compound, such as amides and esters formed with chiral alcohols or amines, are promising candidates for organocatalysts. The pyrazole and pyridine moieties can act as hydrogen bond donors or acceptors, while the chiral auxiliary can induce stereoselectivity.
Pyrazolin-5-one derivatives have been successfully employed as nucleophiles in asymmetric Michael additions and other domino reactions to synthesize highly functionalized chiral pyrazoles and pyrazolones. For instance, chiral substituted pyrazole-3-carboxamides and carboxylates have been investigated as organocatalysts for asymmetric aldol (B89426) reactions, such as the Henry reaction between nitromethane (B149229) and p-nitrobenzaldehyde, with promising results in terms of enantiomeric excess. Similarly, the synthesis of chiral dihydropyrano[2,3-c]pyrazoles has been achieved through organocatalytic domino reactions.
The development of pyrazolo[3,4-b]pyridine derivatives through asymmetric catalysis highlights the potential of these scaffolds in constructing complex chiral molecules. The catalytic activity and stereoselectivity of these organocatalysts can be fine-tuned by modifying the structure of the chiral auxiliary and the substituents on the pyrazole and pyridine rings.
Role in Heterogeneous Catalysis Systems
The structural attributes of this compound make it an excellent candidate as an organic linker for the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.govacs.org The pyrazole and pyridine nitrogen atoms, along with the carboxylate oxygen atoms of this ligand, can coordinate to metal centers, leading to the formation of robust and porous frameworks. These MOFs can serve as efficient heterogeneous catalysts. nih.govacs.org
The versatility of MOFs allows for their application in a wide range of catalytic transformations. nih.gov By incorporating catalytically active metal centers or by functionalizing the organic linker, MOFs based on pyrazolate ligands can be tailored for specific reactions. For instance, a copper-based MOF utilizing a pyrazolate-functionalized porphyrin linker has demonstrated outstanding catalytic activity in the cross-dehydrogenative coupling reaction to form C–O bonds. nih.govacs.org The synergy between the open channels of the MOF structure and the active metal sites contributes to high yields and recyclability, outperforming homogeneous catalysts. nih.govacs.org Although not specifically reported for this compound, the principles suggest its potential utility in creating MOFs for similar environmentally friendly and challenging chemical transformations. nih.govacs.org The stability of such pyrazolate-based MOFs across a wide pH range further enhances their applicability as durable heterogeneous catalysts. nih.govacs.org
Table 1: Examples of Catalytic Applications of Pyrazolate-Based MOFs
| Catalyst | Linker | Metal Center | Catalytic Reaction | Reference |
| PCN-300 | 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin | Copper | Cross-dehydrogenative C–O coupling | nih.govacs.org |
| PCN-624 | 5,10,15,20-tetrakis(2,3,5,6-tetrafluoro-4-(1H-pyrazol-4-yl)phenyl)-porphyrin | Nickel | Not specified | acs.org |
| MIL-88B(Fe2/Co)-N(CH2PO3H2)2 | Not specified | Iron/Cobalt | Synthesis of pyrazolo[4,3-e]pyridines | nih.gov |
| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Not specified | Iron/Chromium | Synthesis of pyrazolo[3,4-b]pyridines | nih.gov |
Pre-Clinical Medicinal Chemistry Research and Scaffold Exploration
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of various therapeutic agents. nih.govnih.gov Its constituent pyrazole and pyridine rings are common motifs in a multitude of biologically active compounds. nih.govresearchgate.net
Rational drug design often employs structure-based and ligand-based approaches to develop potent and selective inhibitors for specific biological targets. The this compound scaffold provides a versatile platform for such design strategies. By utilizing pharmacophore modeling and molecular docking, novel inhibitors can be designed. For instance, a series of amino-carboxylic based pyrazole derivatives were designed as inhibitors of protein tyrosine phosphatase 1B (PTP1B) using these computational techniques. nih.gov This approach allows for the strategic placement of functional groups on the scaffold to optimize interactions with the target's active site.
The design of multi-target-directed ligands (MTDLs) is another area where this scaffold can be beneficial. nih.gov By merging pharmacophores of ligands for different targets or by linking them, it is possible to create a single molecule with multiple activities. The structural rigidity and defined vectoral properties of the this compound core make it an attractive starting point for such endeavors.
Understanding the molecular interactions between a ligand and its biological target is crucial for drug development. Various in vitro biophysical techniques can be employed to characterize these interactions for derivatives of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments, can be used to study the binding of these compounds to protein targets. acs.org Changes in the chemical shifts of amino acid residues upon ligand binding can identify the binding site and determine the dissociation constant (Kd).
Other techniques like electronic absorption spectroscopy and viscosity measurements can be utilized to study the interaction of these compounds with nucleic acids, such as DNA. jst.go.jp These studies can reveal the binding mode, such as groove binding, and the binding affinity. For example, novel 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, suggesting a potential mechanism for their anticancer activity. jst.go.jp
Chemical probes are essential tools for studying biological processes and for target validation in drug discovery. ox.ac.uk The this compound scaffold can be modified to create such probes. For example, by incorporating a fluorophore, fluorescent probes can be developed for bioimaging applications. nih.gov Pyrazole derivatives have been successfully utilized in the development of fluorescent probes for detecting ions and small molecules in living cells. nih.gov
The pyrazole moiety itself can be part of a fluorophore system. nih.gov For instance, pyrazolo[4,3-b]pyridines have been used to detect BF3 in bacterial and human cells. nih.gov Furthermore, pyrazoline-based fluorescent probes have been synthesized for the detection of picric acid. nih.gov These examples highlight the potential of the this compound core in the design of novel chemical probes for various biological applications.
A variety of in vitro assays are employed to evaluate the biological activity of derivatives of this compound. Enzyme inhibition assays are fundamental for determining the potency of a compound against a specific enzyme. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays, indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, novel pyridine and pyrazolyl pyridine conjugates were evaluated for their PIM-1 kinase inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.gov
Cell proliferation assays are used to assess the cytotoxic effects of these compounds on cancer cell lines. The MTT assay is a widely used colorimetric assay to measure cell viability. The IC50 values obtained from these assays represent the concentration of the compound that inhibits cell growth by 50%. For instance, the cytotoxicity of synthesized pyridine and pyrazolyl pyridine conjugates was assessed against HepG2 and MCF-7 cancer cell lines, with some compounds exhibiting potent activity. nih.gov
Table 2: In Vitro Assay Data for Pyrazole and Pyridine Derivatives
| Compound Class | Assay Type | Target/Cell Line | Potency (IC50/Ki) | Reference |
| Pyridine and pyrazolyl pyridine conjugates | PIM-1 Kinase Inhibition | PIM-1 Kinase | 20.4 nM | nih.gov |
| Pyridine and pyrazolyl pyridine conjugates | Cytotoxicity | HepG2 cells | 0.18 µM | nih.gov |
| Pyridine and pyrazolyl pyridine conjugates | Cytotoxicity | MCF-7 cells | 0.34 µM | nih.gov |
| 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivative | Acrosin Inhibition | Acrosin | 0.01 µmol/mL | nih.gov |
| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides | Cytotoxicity | HCT116 cells | 1.1 µM | researchgate.net |
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how chemical structure influences biological activity. The systematic modification of a lead compound, such as one based on the this compound scaffold, allows for the identification of key structural features responsible for its potency and selectivity.
The SAR methodology involves synthesizing a series of analogues where specific parts of the molecule are altered and then evaluating their biological activity. For example, in the development of pyrazole-based inhibitors of meprin α and β, the substitution patterns at different positions of the pyrazole ring were systematically explored. nih.gov It was found that even minor changes, such as the introduction of different lipophilic moieties at the N-position of the pyrazole, could significantly impact the inhibitory activity. nih.gov
Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, can be employed to develop mathematical models that correlate the structural properties of compounds with their biological activities. These models can then be used to predict the activity of newly designed compounds.
Mechanism of Action Studies at the Molecular Level (e.g., inhibition of signaling pathways, DNA binding interactions)
Derivatives of this compound have been the subject of extensive investigation to elucidate their mechanisms of action at the molecular level. Research has primarily focused on two key areas: the inhibition of critical signaling pathways involved in cell proliferation and survival, and direct interactions with DNA, leading to conformational changes and damage. These studies reveal that the therapeutic potential of this class of compounds stems from their ability to interfere with fundamental cellular processes.
Inhibition of Signaling Pathways
A significant body of research has demonstrated that pyrazole and pyrazolyl pyridine derivatives are potent inhibitors of various protein kinases, which are crucial components of intracellular signaling cascades. rsc.orgnih.gov Dysregulation of these pathways is a hallmark of numerous diseases, including cancer.
One key area of investigation has been the Janus kinase (Jak)/signal transducer and activator of transcription (STAT) pathway. nih.gov For instance, the pyrazol-3-yl pyrimidin-4-amine derivative, AZD1480, was identified as a potent inhibitor of Jak2. nih.gov This compound effectively inhibits the signaling and proliferation of cell lines with the Jak2 V617F gain-of-function mutation. nih.gov
Similarly, other derivatives have been developed to target different kinases. Novel 1H-pyrazole-3-carboxamide derivatives have shown strong inhibitory activity against Fms-like receptor tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). mdpi.com Compound 8t , a 1H-pyrazole-3-carboxamide derivative, potently inhibits FLT3 and cyclin-dependent kinases CDK2/4. mdpi.com Mechanistic studies confirmed that this compound diminished the phosphorylation of FLT3 and consequently blocked its downstream signaling pathways, including STAT5, AKT, and ERK, in a dose-dependent manner. mdpi.com Furthermore, it was observed to inhibit the phosphorylation of the retinoblastoma protein (Rb), a key substrate of CDK2/4. mdpi.com
Other kinase targets for this class of compounds include PIM-1 kinase and Aurora kinases. A novel pyrazolyl pyridine conjugate, compound 9 , demonstrated strong inhibitory effects against PIM-1 kinase, which is implicated in liver cancer. nih.gov Molecular docking studies revealed that this inhibition is achieved through stable hydrogen bond interactions with key amino acid residues in the kinase's active site, such as Lys67, Glu171, and Asp186. nih.gov Another derivative, the pyrazol-4-yl urea (B33335) AT9283, was identified as a multitargeted inhibitor with potent activity against Aurora kinases. acs.org Crystallographic analysis showed its binding mode within the hinge region of the Aurora A kinase. acs.org The broad inhibitory profile of pyrazole carboxamides and carboxylic acids has been tested against a panel of kinases including CK2, AKT1, PKA, PKCα, and SAPK2a (p38). rsc.orgnih.gov
| Compound/Derivative Class | Molecular Target | Key Findings | Reference |
|---|---|---|---|
| AZD1480 (Pyrazol-3-yl pyrimidin-4-amine) | Jak2 Kinase | Potent inhibitor of Jak2, inhibits signaling in Jak2 V617F mutant cells. | nih.gov |
| Compound 8t (1H-pyrazole-3-carboxamide) | FLT3, CDK2/4 | IC₅₀ values of 0.089 nM (FLT3), 0.719 nM (CDK2), and 0.770 nM (CDK4). Blocks STAT5/AKT/ERK pathways. | mdpi.com |
| Compound 9 (Pyrazolyl pyridine conjugate) | PIM-1 Kinase | Strong inhibitory effect with an IC₅₀ value of 20.4 nM. | nih.gov |
| AT9283 (Pyrazol-4-yl urea) | Aurora Kinases, others | Multitargeted kinase inhibitor with potent Aurora kinase activity. | acs.org |
| Pyrazole carboxamides and carboxylic acids | CK2, AKT1, PKA, PKCα, SAPK2a (p38) | Active as inhibitors against a panel of protein kinases. | rsc.orgnih.gov |
DNA Binding Interactions
Beyond kinase inhibition, an alternative mechanism of action for some pyrazole derivatives involves direct interaction with DNA. jst.go.jp Studies on novel 1H-pyrazole-3-carboxamide derivatives have explored their ability to bind to DNA and induce damage, contributing to their antitumor activity. jst.go.jp This suggests that DNA may be a potential off-target, or alternative, mechanism for these compounds. jst.go.jp
Molecular docking studies predicted a DNA minor groove binding model for several 1H-pyrazole-3-carboxamide derivatives. jst.go.jp These predictions were subsequently verified through electronic absorption spectroscopy and viscosity measurements. jst.go.jp One particular compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) , exhibited the highest DNA-binding affinity. jst.go.jp Fluorescence spectra analysis showed that pym-5 could significantly decrease the emission intensity of an ethidium (B1194527) bromide–calf thymus DNA complex, indicating a strong effect on DNA conformation. jst.go.jp Furthermore, this compound demonstrated the ability to induce cleavage of supercoiled plasmid pBR322 DNA. jst.go.jp
| Compound | Binding Affinity (K) | Binding Energy (kcal/mol) | Observed Effects on DNA | Reference |
|---|---|---|---|---|
| pym-5 | 1.06 x 10⁵ M⁻¹ | -49.67 | Strongly affects DNA conformation; cleaves supercoiled plasmid DNA. | jst.go.jp |
| pyz-5 | Not Reported | -44.56 | Binds to DNA minor groove. | jst.go.jp |
| pym-55 | Not Reported | -30.91 | Binds to DNA minor groove. | jst.go.jp |
| pym-n | Not Reported | -28.80 | Binds to DNA minor groove. | jst.go.jp |
Future Perspectives and Emerging Research Directions for 5 1h Pyrazol 1 Yl Pyridine 3 Carboxylic Acid
The continued exploration of 5-(1H-pyrazol-1-yl)pyridine-3-carboxylic acid and its derivatives is poised to unlock new possibilities across various scientific disciplines. The unique structural combination of a pyridine (B92270) ring, a pyrazole (B372694) moiety, and a carboxylic acid functional group provides a versatile scaffold for innovation. Future research is expected to branch into several key areas, leveraging cutting-edge technologies and synthetic methodologies to expand the compound's utility and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
